molecular formula C8H9Cl2NO B13599552 (r)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol

(r)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol

Cat. No.: B13599552
M. Wt: 206.07 g/mol
InChI Key: ZHLDOQUAIYQCBT-ZETCQYMHSA-N
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Description

(R)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol (CAS: 150806-18-1) is a chiral amino alcohol with the molecular formula C₈H₉Cl₂NO and a molecular weight of 206.07 g/mol . Its structure features a 2,6-dichlorophenyl group attached to a β-amino ethanol backbone, with the (R)-enantiomer being the stereospecific form of interest. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and proteolysis-targeting chimeras (PROTACs) .

Key physicochemical properties include:

  • Hazard Profile: Limited hazard data are available, though precautionary measures (e.g., avoiding inhalation or skin contact) are advised .

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

(2R)-2-amino-2-(2,6-dichlorophenyl)ethanol

InChI

InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1

InChI Key

ZHLDOQUAIYQCBT-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CO)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, 2,6-dichloroacetophenone, followed by amination. One common method is the catalytic hydrogenation of 2,6-dichloroacetophenone using a chiral catalyst to obtain the desired enantiomer . Another approach involves the use of boronic esters and subsequent amination .

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis .

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific processes in biological systems .

Medicine

Medically, ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is explored for its potential therapeutic effects. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders .

Industry

Industrially, this compound is employed in the production of agrochemicals and specialty chemicals. Its reactivity and chiral properties make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, influencing the activity of target proteins. This compound can modulate biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern: Chlorine Position and Electronic Effects

(S)-2-Amino-2-(2,4-Dichlorophenyl)ethan-1-ol

For example:

  • Collagenase Inhibition : The 2,4-dichloro analog exhibits an IC₅₀ of 1.48 mM , slightly higher than the 2,6-dichloro variant (1.31 mM) .
  • Binding Interactions : Docking studies reveal weaker hydrogen bonding (2.202 Å vs. 1.961 Å) and π-π interactions (4.127 Å vs. 4.249 Å) compared to the 2,6-dichloro derivative, likely due to steric and electronic differences .
(S)-2-Amino-2-(3-Chlorophenyl)ethan-1-ol

Used in PROTAC synthesis , this compound substitutes a single chlorine at the 3-position on the phenyl ring. Key distinctions include:

  • Stereochemistry : The (S)-enantiomer may exhibit divergent binding in chiral environments compared to the (R)-form.
  • Biological Role: Serves as a linker in PROTACs, where reduced steric bulk (monochloro vs. dichloro) may enhance molecular flexibility .

Halogen Variation: Fluorine vs. Chlorine

(R)-2-Amino-2-(2,6-Difluorophenyl)ethan-1-ol Hydrochloride (CAS: 2323061-55-6)

This analog replaces chlorine with fluorine atoms, altering electronic and solubility properties:

  • Molecular Formula: C₈H₁₀ClF₂NO (vs. C₈H₉Cl₂NO for the dichloro parent).
  • Impact : Fluorine’s electronegativity may enhance metabolic stability but reduce π-π stacking efficiency compared to chlorine .

Functional Group Modifications: Amino Acids vs. Ethanol Derivatives

(S)-2-Amino-2-(2,6-Dichlorobenzyl)pent-4-ynoic Acid
  • Collagenase Inhibition: IC₅₀ = 1.31 mM, comparable to the ethanol-based 2,6-dichloro compound.
  • Binding Energy : Gibbs free energy = -6.5 kcal/mol , suggesting strong target affinity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Feature IC₅₀ (mM) Gibbs Free Energy (kcal/mol) Reference
(R)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol 150806-18-1 C₈H₉Cl₂NO 2,6-dichloro, β-amino ethanol N/A N/A
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid N/A C₁₂H₁₂Cl₂NO₂ 2,4-dichloro, amino acid derivative 1.48 -6.4
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid N/A C₁₂H₁₂Cl₂NO₂ 2,6-dichloro, amino acid derivative 1.31 -6.5
(R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol HCl 2323061-55-6 C₈H₁₀ClF₂NO 2,6-difluoro, hydrochloride salt N/A N/A

Key Research Findings

Substituent Position : The 2,6-dichloro configuration optimizes binding interactions (e.g., shorter hydrogen bonds, stronger π-π stacking) compared to 2,4-dichloro analogs, enhancing inhibitory potency .

Functional Group Impact: Ethanol derivatives (e.g., the target compound) prioritize synthetic versatility, while amino acid analogs (e.g., pent-4-ynoic acids) emphasize enzymatic inhibition .

Biological Activity

(R)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research into therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Chirality : The presence of an amino group and a hydroxyl group attached to a carbon atom that is also connected to a dichlorophenyl group.
  • Molecular Formula : C9_{9}H10_{10}Cl2_{2}N\O
  • Molecular Weight : 219.09 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydroxyl and amino groups facilitate binding to active sites on proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

Key Mechanisms:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can act as a ligand for specific receptors, affecting signal transduction.

Biological Activity and Therapeutic Potential

Research indicates that this compound has potential applications in treating neurological disorders and other conditions. The compound has been investigated for its role in:

  • Anticancer Activity : Studies have shown that it can decrease the viability of cancer cells while maintaining lower toxicity towards healthy cells. For example, in vitro studies on MCF7 (breast cancer) and MCF10A (non-cancerous) cell lines demonstrated significant reductions in MCF7 cell viability without affecting MCF10A cells adversely .
CompoundCell LineConcentrationViability Reduction (%)
This compoundMCF750 µM40% (after 48h)
This compoundMCF10A50 µMNo significant change

Case Studies

  • Anticancer Studies : A study investigated the effects of various derivatives of this compound on cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Neuroprotective Effects : Research has highlighted the potential neuroprotective effects of this compound against neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests it could be beneficial in treating conditions like Parkinson's disease .

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